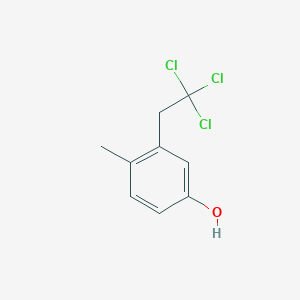
4-Methyl-3-(2,2,2-trichloroethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(2,2,2-trichloroethyl)phenol is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound features a methyl group and a trichloroethyl group attached to the benzene ring, making it a unique derivative of phenol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(2,2,2-trichloroethyl)phenol can be achieved through various methods. One common approach involves the alkylation of 4-methylphenol (p-cresol) with 2,2,2-trichloroethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. The use of catalysts such as sulfuric acid or Lewis acids can enhance the reaction efficiency. The final product is often purified using techniques like fractional distillation or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
4-Methyl-3-(2,2,2-trichloroethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The trichloroethyl group can be reduced to form ethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Ethyl derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
4-Methyl-3-(2,2,2-trichloroethyl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methyl-3-(2,2,2-trichloroethyl)phenol involves its interaction with biological molecules. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The trichloroethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
類似化合物との比較
Similar Compounds
4-Methylphenol (p-Cresol): Lacks the trichloroethyl group, making it less lipophilic.
4-Chloro-3-methylphenol: Contains a chlorine atom instead of the trichloroethyl group, altering its reactivity and biological activity.
2,3,4-Trimethylphenol: Features additional methyl groups, affecting its steric properties and reactivity.
Uniqueness
4-Methyl-3-(2,2,2-trichloroethyl)phenol is unique due to the presence of the trichloroethyl group, which significantly influences its chemical and biological properties. This group enhances the compound’s lipophilicity and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications.
特性
CAS番号 |
42203-95-2 |
|---|---|
分子式 |
C9H9Cl3O |
分子量 |
239.5 g/mol |
IUPAC名 |
4-methyl-3-(2,2,2-trichloroethyl)phenol |
InChI |
InChI=1S/C9H9Cl3O/c1-6-2-3-8(13)4-7(6)5-9(10,11)12/h2-4,13H,5H2,1H3 |
InChIキー |
CTYFAVIJZRCVAI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)O)CC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



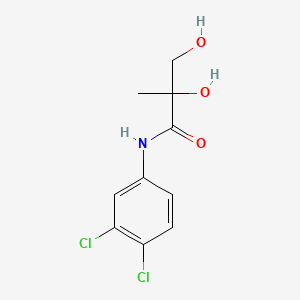
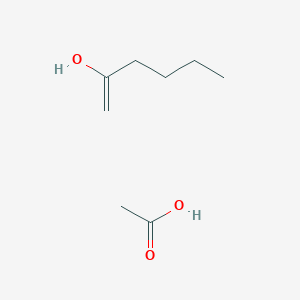
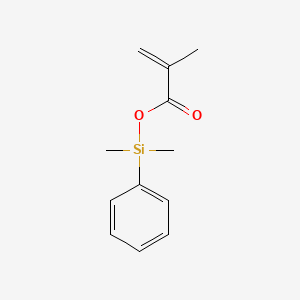
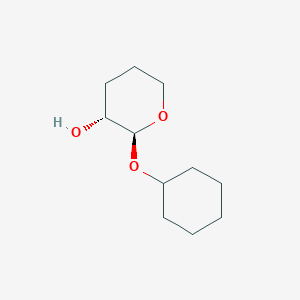
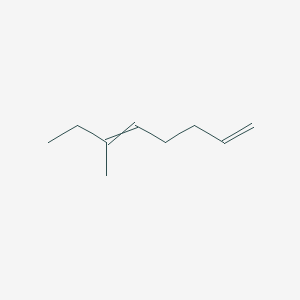
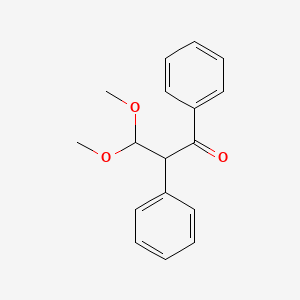

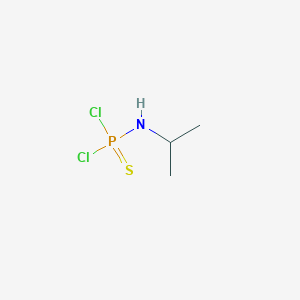
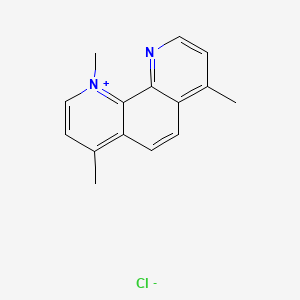
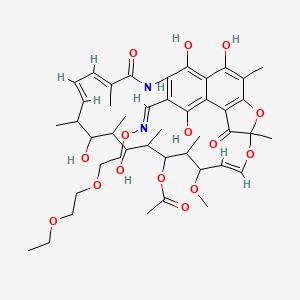
![1-[2-(Ethylsulfanyl)phenyl]piperazine](/img/structure/B14657097.png)
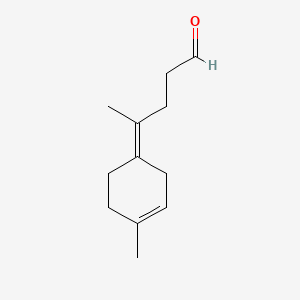
![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)
